molecular formula C21H31N5O3S B6530684 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide CAS No. 946224-58-4

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide

Cat. No.: B6530684
CAS No.: 946224-58-4
M. Wt: 433.6 g/mol
InChI Key: TVKHPVDJJLGUTI-UHFFFAOYSA-N
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Description

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines the adamantane framework with a sulfonyl piperazine and pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release. It also has a much lesser extent of interaction with the 5-HT1A receptor , which is involved in several biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation.

Mode of Action

The compound acts as an antagonist of the α2-adrenergic receptor It has a Ki value of 7.3–40 nM for this receptor , indicating a high affinity and specificity. Additionally, it acts as a partial agonist of the 5-HT1A receptor , meaning it binds to these receptors and partially activates them.

Pharmacokinetics

The presence of the piperazine ring and pyrimidine group may enhance its solubility, while the adamantane group may improve its lipophilicity, potentially enhancing its absorption and distribution .

Biochemical Analysis

Biochemical Properties

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound interacts with DNA, potentially altering gene expression and cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it can affect the expression of genes related to these pathways, thereby altering cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, its binding to acetylcholinesterase results in enzyme inhibition, leading to increased acetylcholine levels . Additionally, the compound can interact with DNA, potentially affecting gene expression and cellular processes . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods . Its degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as improved cognitive function and reduced neurodegeneration . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, its interaction with acetylcholinesterase can alter the levels of acetylcholine and other related metabolites . Additionally, the compound’s metabolism can lead to the formation of active or inactive metabolites, which may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of Adamantane-1-carboxylic Acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.

    Formation of Adamantane-1-carboxamide: Adamantane-1-carboxylic acid is converted to adamantane-1-carboxamide using ammonia or an amine.

    Synthesis of Pyrimidin-2-yl Piperazine: Pyrimidine is reacted with piperazine to form pyrimidin-2-yl piperazine.

    Sulfonylation: The pyrimidin-2-yl piperazine is sulfonylated using a sulfonyl chloride to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with adamantane-1-carboxamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
  • N-(2-{[4-(pyrimidin-4-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
  • N-(2-{[4-(pyrimidin-5-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide

Uniqueness

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets compared to similar compounds, providing distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-9-30(28,29)26-7-5-25(6-8-26)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHPVDJJLGUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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